
5,5-Dimethyl-2-hexene
Vue d'ensemble
Description
5,5-Dimethyl-2-hexene, also known as DMH, is a hydrocarbon compound that belongs to the family of alkenes. It is a colorless liquid with a strong odor and is highly flammable. DMH is commonly used in the field of scientific research due to its unique properties and potential applications. In
Applications De Recherche Scientifique
Adsorption and Reaction Studies
- IR Study of Adsorption and Reaction : A study on the adsorption and reaction of 1-butene on H-ZSM-5, which relates to the behavior of similar compounds like 5,5-Dimethyl-2-hexene, showed the conversion of adsorbed butenes to different products under specific conditions (Kondo et al., 1997).
Chemical Reactions and Catalysis
- Catalytic Isomerization : Research on the isomerization of 1-hexene over H-ZSM-5 zeolite highlights the variety of processes including double bond shift and skeletal rearrangement, which are relevant for understanding reactions involving this compound (Abbot et al., 1985).
- Oxidative Cyclization : A study demonstrated the ruthenium complex-catalyzed oxidative cyclization of 4-Penten-1-ols, which could potentially apply to similar compounds like this compound (Kondo et al., 2003).
Fuel Applications
- Renewable Jet and Diesel Fuels : A process has been developed for the conversion of 1-hexene to jet and diesel fuels, which may inform similar applications for this compound (Harvey & Meylemans, 2014).
Polymerization and Material Science
- Functionalization of Polyethylenes : A study on the copolymerization of ethylene with various compounds, including those structurally related to this compound, provides insights into material science applications (Aaltonen & Löfgren, 1997).
Chemical Mechanisms
- Mechanism Studies : Investigations into the reactions of hindered primary alkyl halides with lithium dialkylamides, involving compounds similar to this compound, give insights into reaction mechanisms (Ashby et al., 1993).
Spectroscopic Analysis
- Spectroscopic Investigation : A study on the activation of a chromium-pyrrolyl ethene trimerization catalyst, which may involve compounds akin to this compound, offers insights into spectroscopic analysis methods (Venderbosch et al., 2018).
Hexene Decomposition
- Hexene Decomposition in Flames : Research on the decomposition and hydrocarbon growth processes for hexenes in nonpremixed flames can be relevant to understanding the behavior of this compound in similar conditions (McEnally & Pfefferle, 2005).
Chemical Synthesis
- Synthesis of Renewable Fuels : Studies on the synthesis of renewable jet and diesel fuels from 2-ethyl-1-hexene provide a basis for similar synthesis processes involving this compound (Harvey & Quintana, 2010).
Reactions with Alkyl Halides
- Reactions of Carbene with Alkyl Halides : Investigation into the reactions of carbene bearing unprotected hydroxy groups, which might be structurally similar to this compound, offers insights into organic synthesis (Tomioka & Nunome, 1990).
Catalytic Performance
- Isomerization over Bimetallic Zeolite Catalysts : A study on the isomerization of hexenes to 2,3-Dimethyl-2-butene, using zeolite catalysts, provides insights into the catalytic performance relevant to this compound (Wu Zhi, 2002).
Electrochemical Reduction
- Electrochemical Reduction Studies : Research on the direct reduction of dibromohexane at silver cathodes, including derivatives similar to this compound, contributes to understanding electrochemical processes (Martin et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
(E)-5,5-dimethylhex-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZJLSKAFZXSQH-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5'-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid)](/img/structure/B3327586.png)
![7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3327589.png)
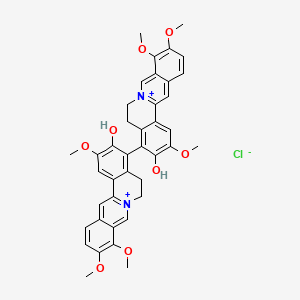

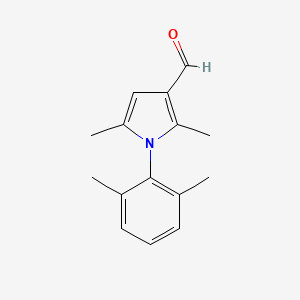
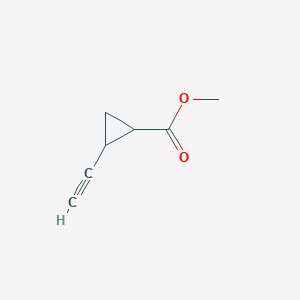
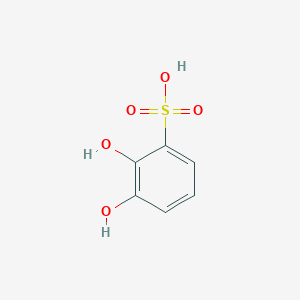


![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B3327657.png)
![Spiro[4.5]decan-8-amine](/img/structure/B3327668.png)
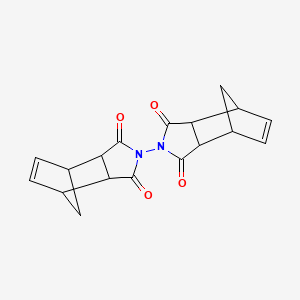
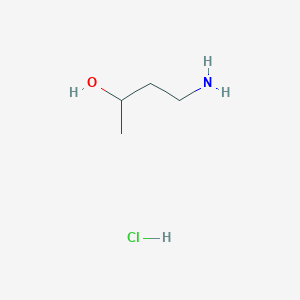
![Ethyl (1S,3R,4S)-4-{[(benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B3327677.png)